molecular formula C9H8N2O B154303 2-Hydroxy-3-methylquinoxaline CAS No. 14003-34-0

2-Hydroxy-3-methylquinoxaline

Cat. No. B154303
Key on ui cas rn: 14003-34-0
M. Wt: 160.17 g/mol
InChI Key: BMIMNRPAEPIYDN-UHFFFAOYSA-N
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Patent
US08969349B2

Procedure details

A solution of benzene-1,2-diamine (10.8 g, 100 mmol) in ethanol (500 mL) was treated with a solution of ethyl-2-oxopropanoate (11.22 g, 110 mmol) slowly at 0° C., and the resulting suspension was stirred at room temperature for 1 h, then filtered. An off-white solid was collected (15.85 g). MS (ESI): m/z 161 [M+H]+.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.C([O:11][C:12](=O)[C:13](=O)[CH3:14])C>C(O)C>[CH3:14][C:13]1[C:12](=[O:11])[NH:7][C:2]2[C:1]([N:8]=1)=[CH:6][CH:5]=[CH:4][CH:3]=2

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C=1(C(=CC=CC1)N)N
Name
Quantity
11.22 g
Type
reactant
Smiles
C(C)OC(C(C)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
An off-white solid was collected (15.85 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC=1C(NC2=CC=CC=C2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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